N-(2-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine
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Overview
Description
The compound is a derivative of benzo[d]thiazol-2-amine, which is a class of compounds known for their anticancer activity . They have been synthesized and evaluated for anticancer activity against various cancer cell lines .
Synthesis Analysis
While specific synthesis information for “N-(2-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine” is not available, similar compounds such as triazole linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives have been synthesized . The synthesis process typically involves the reaction of appropriate precursors under specific conditions .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using techniques such as 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform gives 5-arylthiazoles .Scientific Research Applications
- Results : These derivatives were examined for antiproliferative effects against human leukemia cell lines (K562 and CEM). Compound 9j, containing a cysteine residue, exhibited good inhibition and was able to induce apoptosis .
- Results : The synthesized compound showed promise in disrupting bacterial communication pathways, which could have implications for controlling bacterial infections .
Anticancer Activity
Quorum Sensing Inhibition
Antiprotozoal Activity
DNA Fragmentation Studies
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-chlorophenyl)-6-methylsulfanyl-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2S2/c1-18-9-6-7-12-13(8-9)19-14(17-12)16-11-5-3-2-4-10(11)15/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPALGXPVONARIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine |
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